molecular formula C22H28O7 B611415 Tofogliflozin hydrate CAS No. 1201913-82-7

Tofogliflozin hydrate

Katalognummer B611415
CAS-Nummer: 1201913-82-7
Molekulargewicht: 404.459
InChI-Schlüssel: ZXOCGDDVNPDRIW-NHFZGCSJSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Tofogliflozin hydrate, also known as CSG-452, is a potent and highly specific sodium/glucose cotransporter 2 (SGLT2) inhibitor . It has been developed by Chugai Pharmaceutical for the treatment of type 2 diabetes mellitus .


Synthesis Analysis

A new process for the synthesis of Tofogliflozin hydrate has been described. This process includes the development of a regioselective Friedel–Crafts reaction, a high-yield reduction, and a mild metal–halogen exchange .


Molecular Structure Analysis

The molecular formula of Tofogliflozin hydrate is C22H26O6 . The molecular weight is 386.44 g/mol .


Chemical Reactions Analysis

The synthesis of Tofogliflozin hydrate involves several chemical reactions, including a regioselective Friedel–Crafts reaction, a high-yield reduction, and a mild metal–halogen exchange .


Physical And Chemical Properties Analysis

Tofogliflozin hydrate is a white solid .

Wissenschaftliche Forschungsanwendungen

Synthesis and Pharmacological Profile

  • A scalable synthesis process for tofogliflozin hydrate has been developed, resulting in the isolation of the compound with over 99% purity. This synthesis involved improvements in the regioselective Friedel–Crafts reaction and a high-yield reduction, showcasing a significant advancement in the drug's production (Yang et al., 2016).

Metabolic Effects and Insulin Sensitivity

  • Tofogliflozin improves insulin resistance and accelerates lipolysis in adipose tissue. It ameliorates insulin resistance by increasing glucose uptake in skeletal muscle and promoting lipolysis, contributing to its anti-diabetic and anti-obesity effects (Obata et al., 2016).
  • Studies have shown that tofogliflozin decreases body fat mass and improves peripheral insulin resistance in patients with T2DM. The improvements in insulin sensitivity and peripheral glucose uptake were significantly correlated with reductions in body fat mass, indicating a direct link between tofogliflozin's action and improved metabolic health (Matsuba et al., 2018).

Pharmacokinetics and Dynamics

  • The development and validation of an LC-MS/MS method for determining tofogliflozin in plasma facilitated a deeper understanding of the drug's pharmacokinetics and dynamics, providing a foundation for further pharmacological and efficacy studies (Kobuchi et al., 2016).

Impact on Non-Alcoholic Fatty Liver Disease (NAFLD)

  • The effectiveness of tofogliflozin in treating NAFLD in patients with type 2 diabetes mellitus was compared with pioglitazone. Tofogliflozin significantly reduced hepatic fat content, as measured by MRI-proton density fat fraction, and was well-tolerated, indicating its potential in managing NAFLD in diabetic patients (Yoneda et al., 2021).

Safety And Hazards

Tofogliflozin hydrate may be harmful if swallowed. It may cause eye, skin, or respiratory system irritation . It is also very toxic to aquatic life with long-lasting effects .

Eigenschaften

IUPAC Name

(3S,3'R,4'S,5'S,6'R)-5-[(4-ethylphenyl)methyl]-6'-(hydroxymethyl)spiro[1H-2-benzofuran-3,2'-oxane]-3',4',5'-triol;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26O6.H2O/c1-2-13-3-5-14(6-4-13)9-15-7-8-16-12-27-22(17(16)10-15)21(26)20(25)19(24)18(11-23)28-22;/h3-8,10,18-21,23-26H,2,9,11-12H2,1H3;1H2/t18-,19-,20+,21-,22+;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXOCGDDVNPDRIW-NHFZGCSJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)CC2=CC3=C(COC34C(C(C(C(O4)CO)O)O)O)C=C2.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=CC=C(C=C1)CC2=CC3=C(CO[C@@]34[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)C=C2.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70152722
Record name Tofogliflozin monohydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70152722
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

404.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tofogliflozin hydrate

CAS RN

1201913-82-7
Record name Spiro[isobenzofuran-1(3H),2′-[2H]pyran]-3′,4′,5′-triol, 6-[(4-ethylphenyl)methyl]-3′,4′,5′,6′-tetrahydro-6′-(hydroxymethyl)-, hydrate (1:1), (1S,3′R,4′S,5′S,6′R)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1201913-82-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tofogliflozin [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1201913827
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tofogliflozin monohydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70152722
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TOFOGLIFLOZIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P8DD8KX4O4
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Tofogliflozin hydrate
Reactant of Route 2
Tofogliflozin hydrate
Reactant of Route 3
Reactant of Route 3
Tofogliflozin hydrate
Reactant of Route 4
Reactant of Route 4
Tofogliflozin hydrate
Reactant of Route 5
Tofogliflozin hydrate
Reactant of Route 6
Tofogliflozin hydrate

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.